Capzimin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

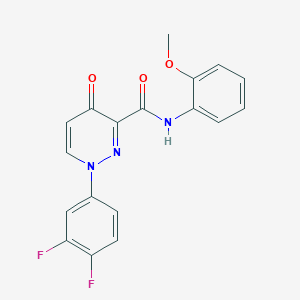

Capzimin est un inhibiteur sélectif de l'isopeptidase protéasomique Rpn11, une déubiquitinase protéasomique qui fait partie de la sous-unité particulaire régulatrice 19S du protéasome. Ce composé a démontré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à bloquer la croissance cellulaire et à induire l'apoptose dans diverses lignées cellulaires cancéreuses .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Capzimin est synthétisé par le biais d'une série de réactions chimiques impliquant des dérivés de la quinoléine-3-carboxamide. La voie de synthèse implique généralement la formation d'une liaison disulfure entre deux molécules de quinoléine-3-carboxamide, conduisant à la formation du dimère de this compound. Ce dimère est ensuite réduit en this compound à l'aide d'agents réducteurs tels que le dithiothréitol (DTT) ou le glutathion .

Méthodes de Production Industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité .

Analyse Des Réactions Chimiques

Types de Réactions : Capzimin subit diverses réactions chimiques, notamment :

Réduction : La liaison disulfure dans le dimère de this compound est réduite pour former this compound.

Substitution : this compound peut subir des réactions de substitution avec d'autres groupes chimiques pour former des dérivés ayant des propriétés différentes.

Réactifs et Conditions Communs :

Agents Réducteurs : Dithiothréitol (DTT), glutathion.

Solvants : Diméthylsulfoxyde (DMSO), polyéthylène glycol (PEG).

Principaux Produits Formés :

Dimère de this compound : Formé lors de la synthèse initiale.

This compound Réduit : La forme active du composé utilisée dans la recherche.

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Recherche sur le Cancer : This compound a montré une activité anticancéreuse puissante en inhibant la fonction du protéasome, conduisant à la stabilisation des substrats du protéasome et à l'induction de l'apoptose dans les cellules cancéreuses

Régulation de la Protéostase : This compound est utilisé pour étudier la régulation de l'homéostasie des protéines et le rôle des protéasomes dans les processus cellulaires.

Développement de Médicaments : This compound sert de composé leader pour le développement de nouveaux inhibiteurs du protéasome avec des applications thérapeutiques potentielles.

5. Mécanisme d'Action

This compound exerce ses effets en inhibant sélectivement l'isopeptidase protéasomique Rpn11. Cette inhibition empêche l'élimination des chaînes de polyubiquitine des substrats, conduisant à la stabilisation des protéines polyubiquitinées et à l'induction d'une réponse aux protéines non repliées. Cela aboutit finalement au blocage de la prolifération des cellules cancéreuses et à l'induction de l'apoptose .

Composés Similaires :

Bortézomib : Un inhibiteur du protéasome utilisé dans le traitement du myélome multiple.

Carfilzomib : Un autre inhibiteur du protéasome avec un mécanisme d'action similaire.

Ixazomib : Un inhibiteur oral du protéasome utilisé dans la thérapie du cancer.

Comparaison : this compound est unique dans son inhibition sélective de Rpn11, tandis que d'autres inhibiteurs du protéasome comme le bortézomib, le carfilzomib et l'ixazomib ciblent les sites actifs β5 dans la particule centrale du protéasome. Cette sélectivité fait de this compound un outil précieux pour étudier le rôle spécifique de Rpn11 dans la protéostase et le cancer .

Applications De Recherche Scientifique

Capzimin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: this compound has shown potent anti-cancer activity by inhibiting proteasome function, leading to the stabilization of proteasome substrates and induction of apoptosis in cancer cells

Proteostasis Regulation: this compound is used to study the regulation of protein homeostasis and the role of proteasomes in cellular processes.

Drug Development: this compound serves as a lead compound for the development of new proteasome inhibitors with potential therapeutic applications.

Mécanisme D'action

Capzimin exerts its effects by selectively inhibiting the proteasome isopeptidase Rpn11. This inhibition prevents the removal of polyubiquitin chains from substrates, leading to the stabilization of polyubiquitinated proteins and induction of an unfolded protein response. This ultimately results in the blockage of cancer cell proliferation and induction of apoptosis .

Comparaison Avec Des Composés Similaires

Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.

Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.

Ixazomib: An oral proteasome inhibitor used in cancer therapy.

Comparison: Capzimin is unique in its selective inhibition of Rpn11, whereas other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib target the β5 active sites in the proteasome core particle. This selectivity makes this compound a valuable tool for studying the specific role of Rpn11 in proteostasis and cancer .

Propriétés

IUPAC Name |

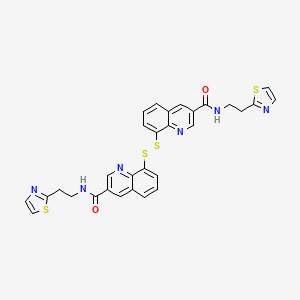

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEOHKZPZKEZCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24N6O2S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2439572.png)

![N',N'-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'1,N'3-dimethylpropanedihydrazide](/img/structure/B2439578.png)

![[(4-Chlorophenyl)methyl][3-(diethylamino)propyl]amine](/img/structure/B2439579.png)

![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)

![N-{3-[5-(4-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2439584.png)

![2-phenyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

![1-(4-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/new.no-structure.jpg)

![Ethyl 2-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2439590.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)